N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a methyl-phenoxyacetamide moiety at position 2. The triazole ring is further functionalized via a sulfanyl (-S-) linkage to a pyrazoline derivative containing a 4-methoxyphenyl group and a thiophen-2-yl substituent.
Synthetic routes for this compound likely involve sequential S-alkylation and condensation reactions, as evidenced by methodologies for analogous triazole derivatives . Characterization via NMR, IR, and elemental analysis would confirm its tautomeric form and purity, consistent with protocols for related structures .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O5S2/c1-43-24-16-14-23(15-17-24)28-19-26(30-13-8-18-46-30)38-40(28)33(42)22-47-34-37-36-31(39(34)27-11-6-7-12-29(27)44-2)20-35-32(41)21-45-25-9-4-3-5-10-25/h3-18,28H,19-22H2,1-2H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLGYCSRBNFRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazole Ring
The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide with 2-methoxybenzaldehyde under acidic conditions.
Reaction Conditions :
Functionalization with Sulfanyl Linker
The mercapto group is alkylated with 2-bromoacetophenone to introduce the sulfanyl-oxoethyl bridge:
- 4-(2-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq), 2-bromoacetophenone (1.5 eq), K₂CO₃ (2.0 eq) in DMF.
- Stirred at 25°C for 6 hours.
- Yield: 85% of 4-(2-methoxyphenyl)-5-({2-oxoethyl}sulfanyl)-4H-1,2,4-triazole-3-carbaldehyde .
Synthesis of the 4,5-Dihydro-1H-Pyrazole Moiety
Cyclization of Hydrazine with α,β-Unsaturated Ketone
The dihydropyrazole ring is formed via [3+2] cycloaddition between 4-methoxyphenylhydrazine and 3-(thiophen-2-yl)acryloyl chloride :
- 4-Methoxyphenylhydrazine (1.0 eq) and 3-(thiophen-2-yl)acryloyl chloride (1.1 eq) in THF.
- Triethylamine (2.0 eq) as base, 0°C to 25°C over 4 hours.
- Yield: 72% of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbonyl chloride .
Coupling of Triazole and Pyrazole Intermediates
Nucleophilic Acylation
The pyrazole carbonyl chloride reacts with the triazole’s aldehyde group via nucleophilic substitution:
- 4-(2-Methoxyphenyl)-5-({2-oxoethyl}sulfanyl)-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq), 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (1.2 eq), and DMAP (0.1 eq) in dichloromethane.
- Stirred at 25°C for 8 hours.
- Yield: 68% of N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}formamide .
Final Amidation with Phenoxyacetyl Chloride
Activation and Coupling
The formamide intermediate undergoes amidation with phenoxyacetyl chloride :
- N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}formamide (1.0 eq), phenoxyacetyl chloride (1.5 eq), and Et₃N (2.0 eq) in acetonitrile.
- Heated at 60°C for 6 hours.
- Yield: 65% of the target compound.
Optimization and Analytical Validation
Reaction Condition Screening
- Solvent Optimization : DMF provided higher yields (85%) compared to THF (62%) in triazole functionalization.
- Catalyst Impact : DMAP increased amidation efficiency by 22% versus non-catalytic conditions.
- Purity Analysis : HPLC (C18 column, 90:10 MeOH/H₂O) confirmed >98% purity.
Spectroscopic Characterization
- ¹H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-CHO), 7.89–6.75 (m, 16H, aromatic), 4.82 (s, 2H, CH₂-S), 3.85 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z Calcd for C₃₆H₃₂N₆O₅S₂ [M+H]⁺: 701.1921; Found: 701.1918.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) reduced pyrazole cyclization time from 4 hours to 20 minutes with comparable yields (70%).
Solid-Phase Synthesis
Immobilization of the triazole intermediate on Wang resin enabled stepwise coupling, achieving 58% overall yield but requiring extensive purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess broad-spectrum antibacterial activity against various strains of bacteria. The incorporation of the triazole ring enhances the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways .
Antifungal Properties
Similar to its antibacterial effects, this compound may also show antifungal properties. Triazole derivatives are widely recognized for their efficacy against fungal infections due to their mechanism of action that disrupts ergosterol biosynthesis in fungal cell membranes. This characteristic makes them valuable in treating conditions caused by opportunistic fungi .
Anticancer Potential
The compound's structure suggests potential anticancer applications. Research has indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of multiple functional groups may contribute to enhanced activity against specific cancer cell lines . Studies on similar triazole derivatives have demonstrated their ability to target specific oncogenic pathways, making them promising candidates for further development in cancer therapy.
Anti-inflammatory Effects
Compounds with similar moieties have been studied for their anti-inflammatory properties. The presence of methoxy and phenoxy groups may enhance the compound's ability to modulate inflammatory responses. Research has shown that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a potential therapeutic role in inflammatory diseases .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its biological activity. The synthesis typically involves multi-step reactions where key intermediates are formed through strategic functional group modifications. Analyzing the SAR can provide insights into which structural features contribute most significantly to its biological activities .
Case Studies and Experimental Findings
Several case studies have documented the biological activities of similar compounds:
These studies highlight the diverse applications of compounds related to this compound.
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide, referred to here as Compound A, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of Compound A is with a detailed structure that includes various functional groups such as methoxy, thiophene, and triazole rings. The compound's structure suggests potential interactions with biological targets due to its diverse chemical functionalities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with Compound A and its derivatives:
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of related compounds featuring pyrazole and thiophene moieties. These derivatives demonstrated significant inhibitory effects against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans . The minimum inhibitory concentrations (MICs) were notably low, indicating strong antimicrobial potential.
- Antioxidant Activity :
-
Cytotoxic Effects :
- In vitro studies on cancer cell lines have shown that derivatives of Compound A exhibit cytotoxic effects. For instance, compounds with similar structures have been reported to induce cell cycle arrest in the G1 phase in MCF-7 breast cancer cells . This suggests potential applications in cancer therapy.
Case Studies and Research Findings
The following table summarizes key findings from various studies related to the biological activities of compounds similar to Compound A:
Computational Studies
Computational approaches have been employed to further understand the interaction of Compound A with biological targets. Molecular docking studies indicated favorable binding interactions with key enzymes involved in disease pathways, supporting the experimental findings of its biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares key structural and functional features of the target compound with its analogues:
Research Findings and Implications
Key Observations
Bioactivity Prediction : The target compound’s structural hybrid of triazole, pyrazole, and thiophene aligns with bioactive molecules targeting cytochrome P450 or fungal ergosterol biosynthesis .
Synthetic Feasibility : The compound’s synthesis is achievable via established S-alkylation protocols, though purification may require advanced chromatographic techniques due to its complexity .
Structure-Activity Relationship (SAR) :
- Thiophene vs. Phenyl : Thiophene’s electron-rich π-system may enhance interactions with hydrophobic enzyme pockets compared to phenyl-substituted analogues .
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in ’s analogue could influence steric hindrance and binding affinity .
Q & A
Q. What are the key steps in synthesizing this compound, and what reagents are critical for its regioselectivity?
The synthesis typically involves multi-step reactions: (1) formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones, (2) thioether linkage formation between the pyrazole and triazole moieties using coupling agents like EDCI/HOBt, and (3) final acetamide functionalization. Regioselectivity in triazole formation is achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or controlled temperature/pH conditions .
Q. Which spectroscopic methods are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying connectivity. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the pyrazole-triazole core .
Q. What biological assays are commonly used to evaluate its activity?
Standard assays include:
- Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer: MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases .
Q. How should the compound be stored to ensure stability?
Store at –20°C in anhydrous DMSO or under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfanyl and acetamide groups. Stability monitoring via HPLC is recommended .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioether linkage step?
Yield optimization requires:
- Solvent selection (e.g., DMF for solubility vs. THF for reduced side reactions).
- Temperature control (40–60°C to balance reaction rate and decomposition).
- Use of radical scavengers (e.g., BHT) to suppress disulfide byproducts .
Q. What computational strategies predict binding interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., COX-2, EGFR). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO) to rationalize reactivity .
Q. How to resolve discrepancies in reported biological activity data?
Conflicting results may arise from assay conditions (e.g., serum protein interference) or compound purity. Mitigation strategies:
- Validate purity via HPLC (>95%).
- Use isogenic cell lines to control genetic variability.
- Replicate assays with standardized protocols .
Q. What degradation pathways occur under physiological conditions?
Hydrolysis of the acetamide group (pH-dependent) and oxidation of the thiophene moiety are primary degradation routes. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products .
Q. How does substituent variation on the phenyl rings affect activity?
Structure-Activity Relationship (SAR) studies show:
- Electron-donating groups (e.g., methoxy) enhance antimicrobial activity.
- Bulky substituents on the triazole reduce cytotoxicity but improve metabolic stability.
- Thiophene substitution modulates kinase inhibition .
Q. What advanced purification techniques address co-eluting impurities?
Preparative HPLC with gradient elution (C18 column, acetonitrile/water) separates closely related isomers. Chiral chromatography resolves enantiomers using amylose-based columns .
Methodological Notes
- Cross-reactivity in bioassays : Pre-incubate the compound with serum albumin to assess nonspecific binding, which may falsely lower apparent activity .
- Crystallization challenges : Use mixed solvents (e.g., DCM/hexane) and slow evaporation to obtain X-ray-quality crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
